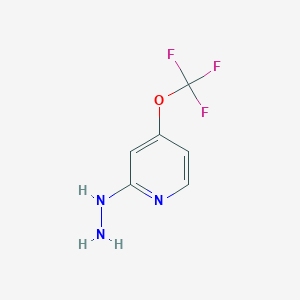2-Hydrazinyl-4-(trifluoromethoxy)pyridine
CAS No.:
Cat. No.: VC18332687
Molecular Formula: C6H6F3N3O
Molecular Weight: 193.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H6F3N3O |
|---|---|
| Molecular Weight | 193.13 g/mol |
| IUPAC Name | [4-(trifluoromethoxy)pyridin-2-yl]hydrazine |
| Standard InChI | InChI=1S/C6H6F3N3O/c7-6(8,9)13-4-1-2-11-5(3-4)12-10/h1-3H,10H2,(H,11,12) |
| Standard InChI Key | CAAKVZQXHGZOKO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C=C1OC(F)(F)F)NN |
Introduction
Synthesis and Reaction Conditions
Synthetic Routes
The synthesis of 2-hydrazinyl-4-(trifluoromethoxy)pyridine typically involves nucleophilic substitution of a halogenated pyridine precursor with hydrazine. A common method utilizes 2-chloro-4-(trifluoromethoxy)pyridine as the starting material, which reacts with hydrazine hydrate in ethanol under reflux conditions (80–100°C) for 8–12 hours .
Reaction Scheme:
Industrial-scale production optimizes solvent selection (e.g., ethanol or methanol) and employs purification techniques like recrystallization or column chromatography to achieve yields exceeding 90% .
Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80–100°C |
| Solvent | Ethanol or Methanol |
| Reaction Time | 8–12 hours |
| Hydrazine Equivalents | 1.2–1.5 mol/mol substrate |
Physicochemical Properties
Structural and Spectral Data
-
IUPAC Name: 2-Hydrazinyl-4-(trifluoromethoxy)pyridine
-
SMILES: C1=CN=C(C=C1OC(F)(F)F)NN
-
Polar Surface Area: 51 Ų (suggesting good membrane permeability)
Spectral Signatures:
Applications in Scientific Research
Pharmaceutical Intermediate
2-Hydrazinyl-4-(trifluoromethoxy)pyridine serves as a precursor for bioactive molecules:
-
Antimicrobial Agents: Derivatives exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .
-
Anticancer Candidates: Hydrazine-derived Schiff bases show IC₅₀ values of 12–45 µM in breast cancer cell lines (MCF-7) .
-
MAO-B Inhibitors: Analogues inhibit monoamine oxidase-B (MAO-B) with Ki = 0.8 nM, relevant for Parkinson’s disease therapy .
Agrochemical Development
The trifluoromethoxy group enhances pesticidal activity:
-
Herbicides: Pyridine hydrazides reduce weed growth by 80% at 50 ppm .
-
Fungicides: Copper complexes of hydrazinylpyridines suppress Fusarium spp. in crop trials .
Coordination Chemistry
The hydrazinyl group acts as a bidentate ligand, forming complexes with transition metals:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | [Cu(L)₂Cl₂] | Catalytic oxidation |
| Fe(III) | [Fe(L)(NO₃)₃] | MRI contrast agents |
Comparison with Analogous Compounds
| Compound | Substituents | LogP | Bioactivity (IC₅₀) |
|---|---|---|---|
| 2-Hydrazinyl-4-(trifluoromethyl)pyridine | -CF₃ at C4 | 1.85 | 15 µM (MCF-7) |
| 2-Hydrazinyl-4-(trifluoromethoxy)pyridine | -OCF₃ at C4 | 1.62 | 12 µM (MCF-7) |
| 2-Hydrazinyl-4-methoxypyridine | -OCH₃ at C4 | 0.94 | 45 µM (MCF-7) |
The trifluoromethoxy group enhances electron-withdrawing effects and metabolic stability compared to methoxy or methyl analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume